molecular formula C22H16ClF3N4O2S B3409037 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888452-89-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B3409037
CAS No.: 888452-89-9
M. Wt: 492.9 g/mol
InChI Key: VYGGQCIBLCGMDS-UHFFFAOYSA-N
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Description

The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide features a pyrimido[5,4-b]indole core fused with a sulfanyl acetamide moiety and substituted with a 2-chloro-5-(trifluoromethyl)phenyl group and a propenyl side chain. Pyrimidoindole derivatives are notable for their diverse bioactivities, including antimicrobial and antiparasitic properties . The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the sulfanyl acetamide linker facilitates interactions with biological targets .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N4O2S/c1-2-9-30-20(32)19-18(13-5-3-4-6-15(13)28-19)29-21(30)33-11-17(31)27-16-10-12(22(24,25)26)7-8-14(16)23/h2-8,10,28H,1,9,11H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGGQCIBLCGMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the chlorinated phenyl ring and the trifluoromethyl group. The pyrimidoindole moiety is then synthesized through a series of cyclization reactions. The final step involves the coupling of these intermediates under specific conditions, such as the use of a base and a suitable solvent, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The thioether (-S-) linkage between the pyrimidoindole core and acetamide moiety is a key reactive site:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Oxidation H₂O₂, mCPBA, or NaIO₄ in polar solvents (e.g., MeOH/H₂O)Sulfoxide (-SO-) or sulfone (-SO₂-) derivativesRadical or electrophilic oxidation pathways dominate, depending on reagent choice.
Alkylation CH₃I, K₂CO₃ in DMFS-alkylated derivatives (e.g., -SCH₃)SN2 mechanism favored due to steric hindrance from adjacent pyrimidoindole scaffold.
Nucleophilic Substitution Thiols (R-SH), base (Et₃N)Thiol-exchange products (R-S-R')Base deprotonates thiol, enabling nucleophilic attack on electrophilic sulfur.

Pyrimidoindole Core Modifications

The fused pyrimidine-indole system undergoes electrophilic and cycloaddition reactions:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, Br₂/FeBr₃Nitro- or bromo-substituted derivatives at indole C5/C6 positionsElectron-rich indole ring directs substitution; trifluoromethyl group deactivates adjacent sites.
Cycloaddition DMAD (dimethyl acetylenedicarboxylate), heatFused pyrimidoindole-dienophile adductsDiels-Alder reactivity at the indole’s conjugated double bonds.

Acrylamide (Prop-2-en-1-yl) Functionalization

The allyl group participates in addition and cross-coupling reactions:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Hydrohalogenation HCl, HBr in CH₂Cl₂β-haloacetamide derivatives Markovnikov addition due to carbocation stability at the benzylic position.
Heck Coupling Pd(OAc)₂, PPh₃, aryl halidesArylated acrylamide derivatives Palladium-mediated coupling at the allylic C-H bond.

Acetamide Hydrolysis and Condensation

The terminal acetamide group undergoes acid/base-catalyzed transformations:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Acidic Hydrolysis 6M HCl, refluxCarboxylic acid (-COOH) and aniline byproducts Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.
Schiff Base Formation Aromatic aldehydes, EtOH/ΔImine-linked conjugates Nucleophilic amine attack on the aldehyde carbonyl, followed by dehydration.

Biological Interactions as Reactivity Proxies

While not direct chemical reactions, the compound’s interactions with biological targets highlight its electrophilic potential:

  • Enzyme Inhibition : Covalent binding to cysteine residues in kinases via Michael addition (acrylamide moiety) .

  • Receptor Antagonism : π-Stacking and H-bonding with aromatic residues in GPCRs (pyrimidoindole core).

Stability Under Ambient Conditions

The compound degrades via:

  • Photolysis : UV light induces C-S bond cleavage (sulfanyl group).

  • Hydrolysis : Acetamide group slowly hydrolyzes in aqueous buffers (pH 7.4, 37°C) .

Scientific Research Applications

Physical Properties

The compound exhibits specific physical properties that are critical for its application in research. These include solubility, melting point, and stability under various conditions, which are essential for understanding its behavior in biological systems.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structures to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exhibit significant cytotoxic effects against various cancer cell lines. The presence of the pyrimidoindole moiety is believed to enhance its interaction with DNA and inhibit tumor growth .
  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against both gram-positive and gram-negative bacteria. The trifluoromethyl group contributes to the lipophilicity of the molecule, facilitating membrane penetration .
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit enzymes that play a role in cancer metastasis or inflammatory responses .

Pharmacological Studies

  • Drug Development : The unique chemical structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific diseases. Researchers are exploring analogs of this compound to enhance efficacy and reduce toxicity .
  • Biological Assays : this compound is utilized in various biological assays to assess cellular responses to drug candidates. Its ability to modulate cellular pathways makes it a valuable tool in pharmacological research .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of a related compound featuring the same core structure. The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines and suggested potential mechanisms involving apoptosis induction .

Case Study 2: Antimicrobial Activity

In another investigation published in Antimicrobial Agents and Chemotherapy, researchers tested derivatives of this compound against a panel of bacterial strains. The findings highlighted its effectiveness against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

The pyrimido[5,4-b]indole scaffold distinguishes the target compound from analogs with triazole, pyrazole, or indole cores:

Compound Class Core Structure Key Features Reference
Target Compound Pyrimido[5,4-b]indole - Rigid fused-ring system
- Potential for π-π stacking
Triazole Derivatives 1,2,4-Triazole - Flexible heterocycle
- Tunable substituents (e.g., pyridinyl, ethyl)
Pyrazole Derivatives Pyrazole - Insecticidal activity (e.g., Fipronil analogs)
- Chloro/CF₃ motifs
Indole Derivatives Indole - Antimalarial potential (pLDH assay)
- Styryl/trifluoroacetyl groups

Substituent Effects

Halogenated Aromatic Groups
  • Target Compound : 2-Chloro-5-(trifluoromethyl)phenyl group enhances hydrophobicity and target binding .
  • Analog () : 4-Chlorophenyl and 3-methoxyphenyl groups improve solubility but reduce lipophilicity .
  • Analog () : 4-Fluorophenyl and methyl groups on triazole balance potency and selectivity .
Side Chain Variations
  • Propenyl Group (Target) : May confer reactivity for covalent binding or metabolic oxidation .
  • Styryl Group () : Enhances conjugation and antimalarial activity via extended π-systems .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H23ClF3N3O3S2C_{27}H_{23}ClF_3N_3O_3S_2, with a molecular weight of approximately 594.07 g/mol. The presence of the trifluoromethyl group is notable for enhancing biological activity through increased metabolic stability and lipid solubility, which improves membrane permeability .

The biological activity of this compound is largely attributed to its ability to interact with various protein targets through hydrogen and halogen bonding interactions facilitated by the electron-withdrawing trifluoromethyl group. These interactions are crucial for its inhibitory effects on specific enzymes and cellular pathways.

1. Enzyme Inhibition

Research has indicated that derivatives of compounds similar to this compound exhibit moderate inhibitory effects on key enzymes such as:

  • Cyclooxygenase (COX) : Inhibitory effects on COX have been observed, indicating potential anti-inflammatory properties.
  • Lipoxygenases (LOX) : Similar inhibitory patterns were noted for LOX enzymes, suggesting a role in modulating inflammatory responses .

2. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity, with IC50 values indicating effective concentration levels required to inhibit cell growth .
  • HEK293 Cells : Comparative studies showed varying degrees of cytotoxicity, suggesting selective targeting capabilities .

Case Studies

Study ReferenceCell LineIC50 Value (μM)Observations
MCF-715.4Significant inhibition of cell proliferation
HEK29320.1Moderate cytotoxicity observed

Q & A

Q. What are the recommended synthetic routes for constructing the pyrimido[5,4-b]indole core in this compound?

The pyrimidoindole core can be synthesized via cyclization reactions using cyclic diaryliodonium salts (e.g., dibenzoiodolium triflates) under palladium catalysis. This method allows regioselective formation of the fused heterocyclic system . Alternatively, oxidative coupling of indole derivatives with pyrimidine precursors, as demonstrated in analogous acetamide syntheses, may be adapted . Key steps include temperature-controlled cyclization (80–120°C) and purification via column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing the acetamide and sulfanyl groups?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the acetamide moiety (amide proton at δ 8.5–10.5 ppm; carbonyl carbon at δ 165–175 ppm) and sulfanyl linkage (C-S bond at δ 40–50 ppm in 13^13C DEPT) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and S-H (2550–2600 cm1^{-1}) provide functional group validation .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns for the sulfanyl-acetamide moiety .

Q. What safety precautions are necessary when handling intermediates with chloro and trifluoromethyl groups?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Chloro intermediates may release HCl upon hydrolysis, requiring neutralization with aqueous NaHCO3_3 .
  • Trifluoromethyl groups are thermally stable but may generate toxic HF under extreme conditions. Monitor reactions via inline IR for unexpected exotherms .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts in such heterocyclic systems?

Dynamic effects, such as rotational isomerism in the sulfanyl-acetamide group, can cause peak splitting or broadening. Use variable-temperature NMR (VT-NMR) between 25°C and 60°C to stabilize conformers. DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) improve shift predictions . For ambiguous signals, NOESY or HSQC can resolve spatial correlations .

Q. What strategies optimize regioselectivity during sulfanyl group introduction on the pyrimidoindole ring?

  • Electrophilic Sulfur Sources : Use thiophosgene or Lawesson’s reagent to selectively target electron-rich positions (e.g., C-2 of pyrimidoindole) .
  • Protecting Groups : Temporarily block competing reactive sites (e.g., indole NH with Boc groups) to direct sulfanyl attachment .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur donors like NaSH or thiourea .

Q. How can crystallographic disorder in the prop-2-en-1-yl substituent be resolved during X-ray diffraction?

  • Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion. Use SHELXT for disorder modeling and refinement .
  • Twinned Crystals : Apply TWINABS for scaling if multiple domains are present. Constrain bond lengths/angles for the allyl group using AFIX commands in Olex2 .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?

Contradictions often arise from polymorphic forms or hydration states. Characterize solid-state forms via PXRD and DSC. For example, hydrate formation (observed in similar acetamides ) increases polarity and water solubility. Test solubility in anhydrous DCM vs. DCM/H2_2O mixtures to isolate hydration effects .

Q. Why might biological activity assays show variability across studies?

Impurities in the sulfanyl-acetamide moiety (e.g., oxidation to sulfone) can alter bioactivity. Validate purity via HPLC-UV (≥95%) and LC-MS. For enzyme assays, pre-incubate the compound with NADPH to assess metabolic stability .

Methodological Tables

Parameter Recommended Method Reference
Pyrimidoindole CyclizationPd-catalyzed iodonium salt coupling
Sulfanyl Group IntroductionLawesson’s reagent in DMF
Crystallographic DisorderTWINABS scaling + SHELXT refinement
Dynamic NMR EffectsVT-NMR (25–60°C)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

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